2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. Its chemical formula is , and it is recognized for its potential biological activities, making it a significant compound in medicinal chemistry. The compound serves as a precursor for synthesizing various bioactive molecules, including those aimed at treating cancer and neurological disorders .
The synthesis of 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one typically involves the bromination of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.
The reaction conditions are crucial for achieving high yields and purity. Parameters such as temperature, solvent choice, and concentration must be optimized. For instance, reactions are often conducted in organic solvents like dichloromethane or acetonitrile at temperatures ranging from room temperature to reflux conditions depending on the reactivity of the substrates involved .
The molecular structure of 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one features a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The bromine atom is located at the second position of the tetrahydropyrrole moiety.
Key structural data include:
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one can participate in several types of chemical reactions:
These reactions are pivotal for developing new derivatives that may exhibit enhanced biological activities or different pharmacological profiles .
The mechanism through which 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For example:
Detailed studies on its mechanism would typically require biochemical assays to elucidate specific interactions at the molecular level .
Some relevant physical properties include:
Chemical properties include:
These properties are essential for understanding how this compound can be utilized in further chemical synthesis or applications in drug development .
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one has several applications in scientific research:
The pyrrolo[3,2-c]pyridin-4-one scaffold features a bicyclic structure combining a pyrrole ring fused with a partially saturated pyridinone moiety. This core exhibits a planar conformation that facilitates π-stacking interactions with biological targets, while the lactam group (N-C=O) provides critical hydrogen-bonding capabilities. Electronic modulation strategies focus on optimizing substitutions at positions 2, 3, and 6 to enhance target binding:
Steric effects are equally critical. The C5-C7 bridge adopts a semi-saturated conformation, allowing puckering that accommodates bulky substituents without significant ring strain. Molecular modeling confirms that C6-methyl or C7-methylene groups maintain planarity in the aromatic region while introducing 3D flexibility [4].
Table 1: Electronic Effects of Key Substituents on Pyrrolo[3,2-c]pyridin-4-one Core
Position | Substituent | σₚ (Hammett) | Effect on Core π-Density | Biological Impact |
---|---|---|---|---|
2 | Br | +0.23 | Decreased | Enhanced electrophilicity for cross-coupling |
2 | CN | +0.66 | Significantly decreased | Improved kinase inhibition [1] |
3 | NH₂ | -0.16 | Increased | Hydrogen-bond donation to ATP pockets |
6 | CH₃ | -0.17 | Mildly increased | Lipophilicity enhancement [4] |
The bromine atom at C2 exerts multifaceted influence:
Reactivity Enhancement:
Bioactivity Modulation:
Table 2: Comparative Bioactivity of Bromo vs. Non-Bromo Analogues
Compound | Substituents | Cancer Cell Line (IC₅₀) | Kinase Inhibition (%) |
---|---|---|---|
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one | 2-Br, 3-H | HCT116: 1.9 μM | EGFR: 79% (100 μg/mL) |
2-Vinyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one | 2-CH=CH₂, 3-H | HCT116: 5.5 μM | EGFR: 46% (100 μg/mL) |
2-Bromo-3-amino-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one | 2-Br, 3-NH₂ | NCI-H522: 50 nM | CSNK1: >95% (10 μM) [1] |
Thieno[3,2-c]pyridin-4-one (e.g., CID 17750405):
Pyrrolo[2,3-b]quinoline:
Table 3: Scaffold Comparison of Key Fused Heterocycles
Parameter | 2-Br-pyrrolo[3,2-c]pyridin-4-one | 2-Br-thieno[3,2-c]pyridin-4-one | 4-Br-pyrrolo[2,3-b]quinoline |
---|---|---|---|
Ring Fusion | [3,2-c] | [3,2-c] | [2,3-b] |
H-Bond Acceptor Atoms | 2 (N1, O) | 1 (O) | 2 (N1, O) |
C-Br Bond Length (Å) | 1.89 | 1.91 | 1.90 |
Dipole Moment (Debye) | 4.8 | 5.2 | 3.9 |
Antiproliferative GI₅₀ (nM) | 27–50 (renal, lung) [1] | 197–3490 (broad) [4] | 34–83 (colon, breast) [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7